molecular formula C15H13ClO3 B6403467 2-(3-Chloro-5-methylphenyl)-5-methoxybenzoic acid, 95% CAS No. 1261892-23-2

2-(3-Chloro-5-methylphenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6403467
CAS RN: 1261892-23-2
M. Wt: 276.71 g/mol
InChI Key: PFBKBQYRNABGKB-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-methylphenyl)-5-methoxybenzoic acid, also known as 5-methoxy-2-(3-chloro-5-methylphenyl) benzoic acid (MCMB) is a type of organic acid with a molecular formula of C10H9ClO3. MCMB is a white crystalline solid that is soluble in water and ethanol. It has a melting point of 138-140°C, and is used in a variety of scientific research applications.

Scientific Research Applications

MCMB has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a corrosion inhibitor in metal surfaces. It has also been used as a fluorescent dye for imaging and tracking biomolecules, and as a dye for the detection of proteins and nucleic acids.

Mechanism of Action

MCMB is known to act as an inhibitor of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. MCMB is also known to interact with the serotonin transporter, which is involved in the regulation of serotonin in the brain.
Biochemical and Physiological Effects
MCMB has been shown to have several biochemical and physiological effects. In vitro studies have shown that MCMB can inhibit the growth of several cancer cell lines, as well as having anti-inflammatory and anti-fungal effects. In vivo studies have shown that MCMB can reduce anxiety-like behaviors in mice, and can also reduce the severity of seizures in rats.

Advantages and Limitations for Lab Experiments

MCMB has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is also relatively stable in aqueous solutions. However, it is also important to note that MCMB is a relatively weak inhibitor of enzymes, which can limit its effectiveness in certain experiments.

Future Directions

There are several potential future directions for research involving MCMB. These include further studies into its effects on cancer cell lines, its potential use as an anti-inflammatory and anti-fungal agent, and its potential use as a therapeutic agent for the treatment of anxiety and seizure disorders. Additionally, further research could be conducted into its potential use as a fluorescent dye for imaging and tracking biomolecules, and as a dye for the detection of proteins and nucleic acids.

Synthesis Methods

MCMB can be synthesized by a process known as Friedel-Crafts acylation, which involves the reaction of a phenol with an acyl chloride in the presence of an aluminum chloride catalyst. This reaction produces an acylated phenol, which is then hydrolyzed to yield MCMB.

properties

IUPAC Name

2-(3-chloro-5-methylphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-9-5-10(7-11(16)6-9)13-4-3-12(19-2)8-14(13)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBKBQYRNABGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=C(C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690337
Record name 3'-Chloro-4-methoxy-5'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261892-23-2
Record name 3'-Chloro-4-methoxy-5'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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